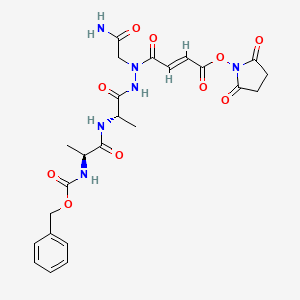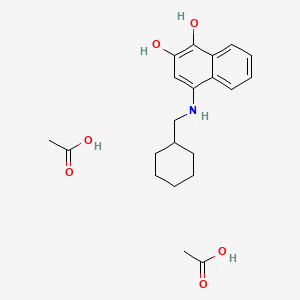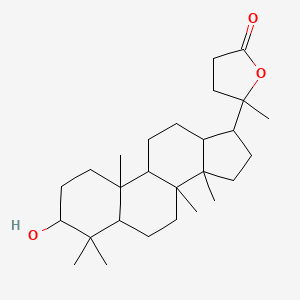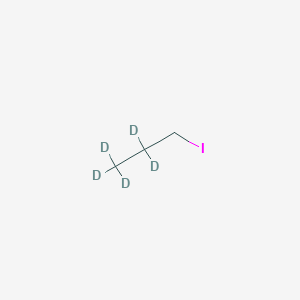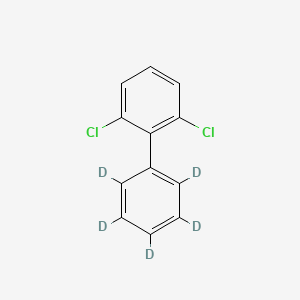
(3'S,4S,4aR)-4-Acetoxy-2,2',3,3'alpha,4,4',9,9'-octahydro-1,1',4'alpha,8,8'-pentahydroxy-3'alpha,6-dimethyl-9,9'-dioxo-5,7'-bi(4aH-xanthene)-4a,4'abeta-dicarboxylic acid dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester is a complex organic molecule with significant potential in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves multiple steps, including the formation of the xanthene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency .
化学反应分析
Types of Reactions
(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
科学研究应用
(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester include other xanthene derivatives and polyhydroxy compounds .
Uniqueness
Its multiple hydroxyl groups, acetoxy group, and xanthene core make it a versatile molecule for various scientific and industrial uses .
属性
分子式 |
C34H32O15 |
|---|---|
分子量 |
680.6 g/mol |
IUPAC 名称 |
methyl 4-acetyloxy-8,9-dihydroxy-6-methyl-1-oxo-5-(1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C34H32O15/c1-12-10-17(37)22-27(40)24-16(36)7-9-20(47-14(3)35)33(24,31(43)45-4)49-29(22)21(12)15-6-8-19-23(26(15)39)28(41)25-18(38)11-13(2)30(42)34(25,48-19)32(44)46-5/h6,8,10,13,20,30,37,39-42H,7,9,11H2,1-5H3 |
InChI 键 |
IRATVLYPPOAGIO-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=C6C(=O)CCC(C6(O5)C(=O)OC)OC(=O)C)O)OC2(C1O)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


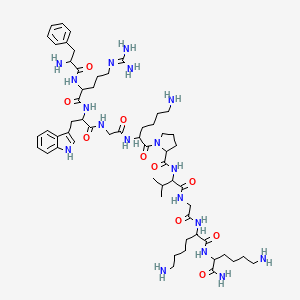
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)
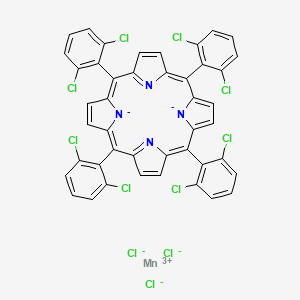
![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
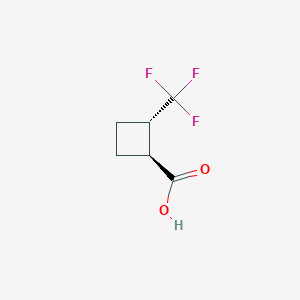
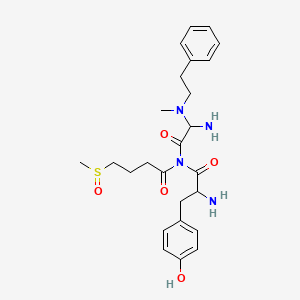
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
